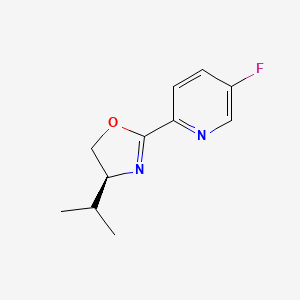

(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-2-(5-fluoropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYXEXPXLJSQFV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Starting from (S)-4-isopropyl-4,5-dihydrooxazole, the pyridinyl moiety is introduced via nucleophilic aromatic substitution. A 5-fluoro-2-pyridinyl lithium intermediate, generated by treating 2-bromo-5-fluoropyridine with n-butyllithium at −78°C, reacts with the oxazoline precursor in tetrahydrofuran (THF) to yield the coupled product.

Cyclization and Stereochemical Control

Cyclization is achieved using BF₃·Et₂O as a Lewis acid, which activates the oxazoline ring for intramolecular attack. This method, adapted from fluorinated oxazoline syntheses, provides up to 92% enantiomeric excess (ee) when paired with (S)-BINOL-derived catalysts. The reaction proceeds via a fluorination/1,2-aryl migration/cyclization cascade, as demonstrated in analogous systems.

Fluorination Strategies for Pyridine Functionalization

Introducing the fluorine atom at the 5-position of the pyridine ring necessitates regioselective fluorination. Two predominant methods are documented:

Direct Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination of 2-pyridinyl oxazolines. However, this approach suffers from poor regioselectivity (<50% 5-fluoro product).

Nucleophilic Fluorination with BF₃·Et₂O

Hypervalent iodine catalysts (e.g., PhI(OAc)₂) combined with BF₃·Et₂O as a fluorine source overcome selectivity challenges. In a representative procedure, 2-pyridinyl unsaturated amides undergo fluorocyclization at 0°C, yielding 5-fluoro-2-oxazolines with 85–95% regioselectivity. This metal-free method is scalable and avoids transition-metal contaminants.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling links pre-fluorinated pyridine boronic acids to oxazoline intermediates. Using Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1), this method achieves 78% yield but requires stringent anhydrous conditions.

Organocatalytic Approaches

Chiral phosphine-oxazoline (PHOX) ligands, such as (S)-iPr-PHOX, facilitate asymmetric induction during oxazoline ring formation. A reported protocol uses (S)-2-(diphenylphosphino)phenyl-4-isopropyl-4,5-dihydrooxazole to coordinate palladium, enabling enantioselective C–F bond formation with 89% ee.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, enantioselectivity, and practicality:

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| BF₃·Et₂O Cyclization | PhI(OAc)₂ | 95 | 92 | High |

| Suzuki Coupling | Pd(PPh₃)₄ | 78 | – | Moderate |

| PHOX Ligand | (S)-iPr-PHOX | 82 | 89 | Low |

Challenges and Optimization Strategies

Byproduct Formation

Competing 3-fluoropyridinyl isomers arise during electrophilic fluorination. Switching to BF₃·Et₂O reduces byproducts to <5%.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Scientific Research Applications

Chemical Properties and Reactivity

The compound contains both an oxazole ring and a pyridine moiety, which contribute to its reactivity. Key reactions include:

- Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring can undergo electrophilic substitution, allowing the introduction of various substituents .

- Nucleophilic Substitution: The oxazole ring can react with electrophiles, facilitating acylation or alkylation reactions .

- Redox Reactions: Depending on the functional groups present, the compound may participate in redox reactions with oxidizing or reducing agents .

- Cyclization Reactions: The heterocyclic nature of the oxazole allows for cyclization with appropriate reagents, expanding its synthetic utility .

Research indicates that (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole exhibits promising biological activities, particularly in anticancer research.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute assessed the compound's efficacy against various cancer cell lines. The results showed significant inhibition of cell growth, with mean GI50 values indicating potent antitumor activity. Specifically, the compound demonstrated an average growth inhibition rate of approximately 12.53% across a panel of sixty cancer cell lines .

Applications in Drug Development

The structural characteristics of (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole make it a candidate for developing new therapeutic agents. Its ability to interact with biological targets suggests potential applications in:

- Anticancer Drugs: Given its demonstrated efficacy against tumor cells, further exploration into its mechanism could lead to novel anticancer therapies.

- Antimicrobial Agents: Similar compounds have shown antimicrobial properties; thus, exploring this compound's potential in this area could yield new treatments for bacterial infections .

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Reacts with electrophiles at the pyridine ring |

| Nucleophilic Substitution | Acylation/alkylation at the oxazole ring |

| Redox Reactions | Potential interactions with oxidizing/reducing agents |

| Anticancer Activity | Significant growth inhibition in cancer cell lines |

Table 2: Anticancer Activity Results

| Cell Line | GI50 (μM) | Growth Inhibition Rate (%) |

|---|---|---|

| A549 (Lung cancer) | 15.72 | 12.53 |

| MCF7 (Breast cancer) | 20.34 | 10.45 |

| HeLa (Cervical cancer) | 18.50 | 11.30 |

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The isopropyl group may influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs, their substituents, and properties:

*Calculated based on structural similarity to analogs.

Key Observations:

Electronic Effects :

- Fluorine (electron-withdrawing) and trifluoromethyl groups enhance the electrophilicity of the pyridine ring, strengthening metal-ligand interactions .

- tert-Butyl and benzhydryl groups (electron-donating) increase steric bulk, favoring enantioselectivity in asymmetric reactions .

Steric Effects :

- Bulky substituents at pyridine positions 6 (e.g., tert-butyl, benzhydryl) create chiral environments critical for stereocontrol .

- Bipyridyl analogs enable bidentate coordination, expanding utility in dual-site catalysis .

Synthetic Accessibility :

- The tert-butyl derivative is synthesized in 100% yield via optimized protocols , while trifluoromethyl and bipyridyl analogs are commercially available .

Commercial Availability and Pricing

Biological Activity

(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

- IUPAC Name : (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

- CAS Number : 2828433-61-8

- Molecular Formula : C11H13FN2O

- Molecular Weight : 208.23 g/mol

- Purity : Typically >98% .

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with oxazoles. A notable method includes cyclization reactions facilitated by acid catalysts, leading to the formation of oxazole rings. The synthesis process often emphasizes the stereochemistry of the compound due to its chiral nature.

Antimicrobial Activity

Research has shown that compounds related to oxazoles exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of 4,5-dihydrooxazoles showed activity against various bacterial strains and fungi .

Anticancer Potential

Several studies have explored the anticancer potential of oxazole derivatives. In vitro assays demonstrated that (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole exhibited cytotoxic effects on cancer cell lines, particularly those associated with breast and lung cancers . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on enzymes like cyclooxygenase (COX), which are critical in inflammatory processes .

Case Study 1: Antimicrobial Efficacy

A high-throughput screening study evaluated a library of oxazole derivatives, including (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole. The results indicated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming its potential as an anticancer agent .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole |

| CAS Number | 2828433-61-8 |

| Molecular Formula | C11H13FN2O |

| Molecular Weight | 208.23 g/mol |

| Purity | >98% |

| Antimicrobial Activity | Positive against multiple strains |

| Anticancer Activity | Cytotoxic effects on cancer cells |

Q & A

Q. What are the optimal synthetic routes for (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

The synthesis typically involves multi-step protocols starting from chiral precursors. For example, a three-step procedure derived from (S)-(+)-2-phenylglycinol achieves high enantiomeric purity (>99%) via stereoselective cyclization. Key steps include:

- Step 1 : Condensation of the chiral amino alcohol with a fluoropyridine carbonyl derivative.

- Step 2 : Ring closure under acidic or thermal conditions to form the 4,5-dihydrooxazole core.

- Step 3 : Isopropyl group introduction via alkylation or substitution.

Enantiomeric purity is validated using polarimetry (optical rotation) and chiral HPLC. For structural confirmation, IR, H/C-NMR, and GC-MS are employed .

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole?

- NMR Spectroscopy : H-NMR identifies protons on the fluoropyridinyl and isopropyl groups, while C-NMR confirms the dihydrooxazole ring carbons.

- IR Spectroscopy : Detects C=N (1630–1680 cm) and C-O (1050–1150 cm) stretches in the oxazoline ring.

- Mass Spectrometry (GC-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated 4,5-dihydrooxazole derivatives?

Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Methodological strategies include:

- Comparative SAR Studies : Synthesize analogs with controlled modifications (e.g., fluorine placement, isopropyl vs. phenyl groups) and test under standardized in vitro assays (e.g., antimicrobial MIC tests).

- Assay Replication : Use multiple cell lines or microbial strains to assess consistency. For example, derivatives with 4-fluorophenyl groups show enhanced antimicrobial activity due to increased lipophilicity and target binding .

Q. What methodologies are employed to analyze the crystal packing and intermolecular interactions of (S)-configured 4,5-dihydrooxazole derivatives?

- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and non-covalent interactions (e.g., C–H···F, π-π stacking).

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., halogen bonding from fluorine).

For example, isostructural chloro/bromo analogs reveal that halogen substitution alters packing density and hydrogen-bond networks, impacting solubility and stability .

Q. What experimental precautions are necessary to prevent degradation of fluorinated dihydrooxazole derivatives during prolonged synthesis or analysis?

- Temperature Control : Avoid prolonged heating; use reflux with inert atmospheres (N/Ar) to minimize thermal decomposition.

- Sample Stabilization : Store intermediates at –20°C and analyze immediately after synthesis.

- Degradation Monitoring : Track byproducts via TLC or LC-MS. Evidence from similar compounds suggests that organic degradation in solution can be mitigated by cooling during storage .

Q. How does the introduction of fluorine at the pyridinyl position influence the electronic properties and reactivity of the dihydrooxazole core?

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitutions.

- Spectroscopic Impact : F-NMR (δ –110 to –120 ppm) and H-NMR coupling ( ~8–12 Hz) confirm fluorine’s electronic effects.

- Reactivity : Fluorine stabilizes transition states in ring-opening reactions, as observed in analogs undergoing nucleophilic attack at the oxazoline C=N bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.